molecular formula C26H23ClN2O5S B11072920 2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}-N-[3-(methylsulfonyl)phenyl]acetamide

2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}-N-[3-(methylsulfonyl)phenyl]acetamide

Cat. No.: B11072920
M. Wt: 511.0 g/mol
InChI Key: NRENBKWTDIEBPU-UHFFFAOYSA-N
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Description

2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-N-(3-METHANESULFONYLPHENYL)ACETAMIDE is a complex organic compound belonging to the class of benzoylindoles. This compound is characterized by its unique structure, which includes a chlorobenzoyl group, a methoxy group, and a methanesulfonylphenyl group attached to an indole core. It is primarily used in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-N-(3-METHANESULFONYLPHENYL)ACETAMIDE involves multiple steps, starting with the preparation of the indole core. The indole core is typically synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The resulting indole is then subjected to further functionalization to introduce the chlorobenzoyl, methoxy, and methanesulfonylphenyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-N-(3-METHANESULFONYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-N-(3-METHANESULFONYLPHENYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-N-(3-METHANESULFONYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOLE-3-ACETIC ACID: Shares a similar indole core and chlorobenzoyl group but differs in the presence of an acetic acid moiety.

    2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-N-HYDROXYACETAMIDE: Similar structure but with a hydroxyacetamide group instead of a methanesulfonylphenyl group.

Uniqueness

The uniqueness of 2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-N-(3-METHANESULFONYLPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H23ClN2O5S

Molecular Weight

511.0 g/mol

IUPAC Name

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(3-methylsulfonylphenyl)acetamide

InChI

InChI=1S/C26H23ClN2O5S/c1-16-22(15-25(30)28-19-5-4-6-21(13-19)35(3,32)33)23-14-20(34-2)11-12-24(23)29(16)26(31)17-7-9-18(27)10-8-17/h4-14H,15H2,1-3H3,(H,28,30)

InChI Key

NRENBKWTDIEBPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4=CC(=CC=C4)S(=O)(=O)C

Origin of Product

United States

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